3-bromophenyl isobutyl carbonate
Description
Properties
IUPAC Name |
(3-bromophenyl) 2-methylpropyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-8(2)7-14-11(13)15-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVXUCZFFMKOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968896 | |
| Record name | 3-Bromophenyl 2-methylpropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5406-69-9 | |
| Record name | 3-Bromophenyl 2-methylpropyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Aryl Isobutyl Carbonates
- Isobutyl Nonyl Carbonate (CAS: 959311-27-4): Structure: Combines a nonyl chain with an isobutyl carbonate group. Applications: Used as a high-boiling solvent or plasticizer.
Decyl Isobutyl Carbonate (CAS: 959226-07-4):
- Structure : Features a decyl chain instead of a bromophenyl group.
- Reactivity : Less polar due to the absence of a halogen, leading to lower solubility in polar solvents.
Isobutyl Esters with Different Functional Groups
Isobutyl Methacrylate (CAS: 97-86-9):
Isobutyl Chloroformate (CAS: 543-27-1):
- Structure : A chloroformate ester with high electrophilicity.
- Reactivity : Highly reactive in nucleophilic acyl substitution, used in peptide synthesis.
- Toxicity : Classified as a potent irritant; AEGL-3 values (8-hour exposure) are extrapolated from n-butyl chloroformate data (0.28–0.68 ppm) due to structural similarity .
Brominated Aromatic Compounds
- 3-Bromophenyl Isothiocyanate (CAS: 2131-59-1):
- Structure : Substituted isothiocyanate with a 3-bromophenyl group.
- Applications : Utilized in heterocyclic synthesis (e.g., thioureas, pharmaceuticals).
- Differentiation : The isothiocyanate group (–N=C=S) confers distinct reactivity (e.g., thiourea formation) compared to the carbonate group (–O–CO–O–) .
Research Findings and Trends
- Reactivity : Brominated carbonates like 3-bromophenyl isobutyl carbonate are less reactive than chloroformates () but more reactive than aliphatic carbonates () due to the electron-withdrawing bromine substituent.
- Toxicity: Halogenated compounds generally exhibit higher toxicity. For example, isobutyl chloroformate requires stringent handling (), whereas non-halogenated carbonates (e.g., isobutyl methacrylate) have lower acute risks .
- Applications: Brominated derivatives are favored in medicinal chemistry for their ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs .
Q & A
Q. What are the recommended laboratory-scale synthesis methods for 3-bromophenyl isobutyl carbonate?
A common approach involves transesterification or carbonate esterification reactions. For example, reactive distillation (RD) can optimize equilibrium-limited reactions by integrating reaction and separation, improving yield and energy efficiency. This method has been validated for synthesizing similar carbonates like diethyl carbonate and isobutyl acetate . Precursor compounds such as 3-bromophenyl isocyanate (used in related syntheses) require strict temperature control (0–6°C) to prevent decomposition during storage .
Q. How can the purity and structural integrity of this compound be verified?
Gas chromatography-mass spectrometry (GC-MS) is effective for identifying impurities and quantifying purity. For instance, isobutyl derivatives of esters and acids have been analyzed using GC-MS with positive ion chemical ionization (PICI) to detect fragmentation patterns (e.g., loss of isobutyl groups at m/z 56) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for verifying ester linkages and aryl bromine substitution patterns.
Q. What safety protocols are essential when handling this compound?
Based on analogs like 3-bromophenyl isothiocyanate, personal protective equipment (PPE) should include nitrile gloves, chemical-resistant aprons, and vapor-resistant goggles. Work should be conducted in a fume hood with continuous ventilation to mitigate inhalation risks. Emergency measures for spills require neutralization with inert adsorbents (e.g., vermiculite) and avoidance of water jets, as per UN GHS guidelines .
Q. How should this compound be stored to maintain stability?
Storage at 0–6°C in amber glass bottles under inert gas (e.g., nitrogen) minimizes thermal decomposition and photodegradation. Isobutyl esters are prone to hydrolysis in humid environments; thus, desiccants or moisture-free storage conditions are recommended .
Advanced Research Questions
Q. What computational methods predict the electronic and nonlinear optical (NLO) properties of this compound?
Density functional theory (DFT) calculations can model electronic transitions, molecular electrostatic potential surfaces, and hyperpolarizability. For example, DFT studies on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone revealed charge transfer mechanisms and NLO response parameters, which are applicable to structurally similar brominated aryl carbonates . Natural bond orbital (NBO) analysis further clarifies intramolecular interactions affecting stability.
Q. How can catalytic efficiency be optimized in the synthesis of this compound?
Metal-acid-alkali multifunctional catalysts, such as Pd/Mg₃Al mixed metal oxides (MMO), enhance reaction rates and selectivity in carbonate syntheses. Catalyst design should balance acid-base sites to promote esterification while minimizing side reactions (e.g., dehydration). Support materials with high surface area (e.g., layered double hydroxides) improve metal dispersion and recyclability .
Q. What analytical techniques identify decomposition products under thermal stress?
Thermogravimetric analysis (TGA) coupled with GC-MS can track thermal degradation pathways. For example, isobutyl nitrite decomposes into isobutanol and nitrous acid at elevated temperatures, with fragmentation ions detectable at m/z 41 (C₃H₅⁺) and m/z 30 (NO⁺) . High-resolution mass spectrometry (HRMS) further distinguishes degradation byproducts.
Q. How do solvent systems influence the reaction kinetics of this compound synthesis?
Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution in esterification, while nonpolar solvents (e.g., toluene) improve phase separation in reactive distillation. Solvent choice should align with the Hansen solubility parameters of reactants to maximize miscibility and minimize side reactions .
Q. What strategies resolve contradictions in reported reaction yields for aryl carbonates?
Systematic variance analysis (e.g., Design of Experiments) can isolate factors such as catalyst loading, temperature, and reactant stoichiometry. For instance, discrepancies in acetone-to-methyl isobutyl ketone conversion yields were attributed to differences in Mg/Al ratios in MMO catalysts . Replication under controlled conditions with in situ monitoring (e.g., FTIR) is critical.
Q. How does substituent positioning (e.g., 3-bromo vs. 4-bromo) affect the reactivity of aryl carbonates?
Meta-substituted bromine (3-position) introduces steric hindrance and electronic effects that alter nucleophilic attack sites. Comparative studies of 3-bromophenyl and 4-bromophenyl trifluoromethanesulfonates show distinct reactivity trends in cross-coupling reactions, attributed to resonance and inductive effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
